Cefoxitin-d3 Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

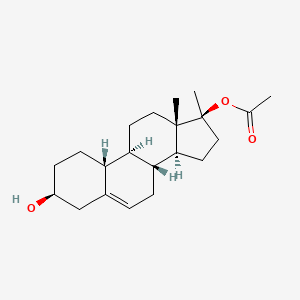

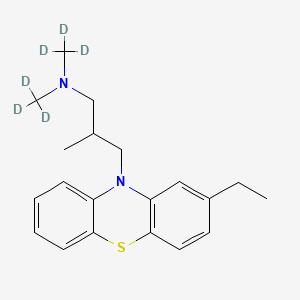

Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . It is often grouped with the second-generation cephalosporins . The generic version of cefoxitin is known as cefoxitin sodium .

Molecular Structure Analysis

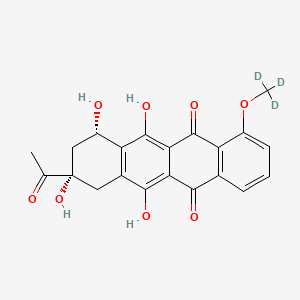

The molecular formula of Cefoxitin-d3 Sodium Salt is C16H16N3NaO7S2 . It has a molecular weight of 450.4 . It is structurally different from the cephalosporins by the presence of a 7-αmethoxy group on the 7-β-aminocephalosporanic acid nucleus of the molecule .Chemical Reactions Analysis

Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25°C . Thermal decomposition rates for amorphous and crystalline cefoxitin sodium samples were determined .Physical And Chemical Properties Analysis

Cefoxitin-d3 Sodium Salt is a white to off-white powder that is soluble in water, methanol, and ethanol. Its melting point is 198-200°C (dec.). It is stable under normal conditions of use and storage.作用機序

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis . It is active against a broad range of gram-negative bacteria including anaerobes . The methoxy group in the 7a position provides cefoxitin with a high degree of stability in the presence of beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cefoxitin-d3 Sodium Salt can be achieved by modifying the synthesis pathway of Cefoxitin Sodium Salt, which involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-methylthiotetrazole (NMTT) to form cefoxitin, followed by the addition of sodium hydroxide to form the sodium salt. The modification involves the use of deuterated versions of 7-ACA and NMTT to obtain Cefoxitin-d3 Sodium Salt.", "Starting Materials": [ "Deuterated 7-aminocephalosporanic acid (7-ACA-d3)", "Deuterated N-methylthiotetrazole (NMTT-d3)", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-ACA-d3 and NMTT-d3 in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 2: Add a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to the solution to promote the condensation reaction between 7-ACA-d3 and NMTT-d3.", "Step 3: Allow the reaction to proceed for a suitable period of time, typically 2-4 hours, at room temperature or slightly elevated temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to form the sodium salt of Cefoxitin-d3.", "Step 5: Isolate the product by filtration or precipitation, and wash with water to remove any impurities." ] } | |

CAS番号 |

1316289-46-9 |

製品名 |

Cefoxitin-d3 Sodium Salt |

分子式 |

C16H16N3NaO7S2 |

分子量 |

452.446 |

IUPAC名 |

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |

InChIキー |

GNWUOVJNSFPWDD-JIGPONIWSA-M |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |

同義語 |

(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Betacef-d3; Cefaxilin-d3 Sodium; Cenomycin-d3; Farmoxin-d3; MK 306-d3; Mefoxin-d3; Mefoxithin-d |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)